2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the pyrrolo[3,2-d]pyrimidine class This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidin-5-one structure . This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-({3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- 2-({3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
Uniqueness
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its specific structural features, such as the presence of the ethoxyphenyl group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H24N4O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-20-12-8-18(9-13-20)27-22(30)15-28-14-21(17-6-4-3-5-7-17)23-24(28)25(31)29(16-26-23)19-10-11-19/h3-9,12-14,16,19H,2,10-11,15H2,1H3,(H,27,30) |
InChI Key |
BHWQMKQNEATAKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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